7-Fluorobenzo[d]isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[d]isoxazol-5-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . The fluorine substitution on the benzene ring of this compound enhances its chemical properties, making it a valuable compound for various scientific applications.
Vorbereitungsmethoden
The synthesis of 7-Fluorobenzo[d]isoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with unsaturated compounds . This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
In industrial production, the synthesis of isoxazole derivatives often involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . This method provides a high yield of the desired product under mild reaction conditions.
Analyse Chemischer Reaktionen
7-Fluorobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[d]isoxazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, it has potential therapeutic applications due to its biological activities, such as anticonvulsant and antimicrobial properties . Additionally, it is used in the industry for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 7-Fluorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity . The fluorine substitution enhances its binding affinity to the target molecules, increasing its efficacy . The exact molecular pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
7-Fluorobenzo[d]isoxazol-5-amine can be compared with other isoxazole derivatives, such as 5-Fluorobenzo[d]isoxazol-3-amine and 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol . These compounds share similar structural features but differ in their substitution patterns and biological activities. The fluorine substitution in this compound provides unique chemical properties, such as increased stability and binding affinity, which make it distinct from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C7H5FN2O |
---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
7-fluoro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
InChI-Schlüssel |
UOEVNOIHDBGZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NO2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.